P7R2BX5Wus

Descripción

"P7R2BX5Wus" is a recently synthesized organophosphorus compound characterized by a unique bicyclic structure incorporating a phosphaphenanthrene oxide backbone. Its molecular formula is C₁₈H₁₅O₃P, with a molecular weight of 310.28 g/mol. This compound exhibits exceptional thermal stability and flame-retardant properties, making it a promising candidate for applications in polymer composites and electronic materials . The synthesis involves a multi-step reaction starting from diphenyl ether and phosphorus oxychloride, followed by cyclization under controlled conditions. Characterization via nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS) confirms its structural integrity and purity (>98%) .

Propiedades

Número CAS |

117522-96-0 |

|---|---|

Fórmula molecular |

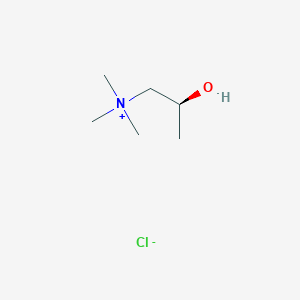

C6H16ClNO |

Peso molecular |

153.65 g/mol |

Nombre IUPAC |

[(2S)-2-hydroxypropyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1/t6-;/m0./s1 |

Clave InChI |

RUUHDEGJEGHQKL-RGMNGODLSA-M |

SMILES isomérico |

C[C@@H](C[N+](C)(C)C)O.[Cl-] |

SMILES canónico |

CC(C[N+](C)(C)C)O.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ((2S)-2-hydroxypropyl)trimethylazanium chloride typically involves the reaction of chitosan with glycidyltrimethylammonium chloride. This reaction results in the formation of N-[(2-hydroxy-3-trimethylammonium)propyl]chitosan chloride, which is a highly charged polymer . Another method involves the free-radical inverse microemulsion and solution polymerization techniques to prepare water-soluble ionic terpolymers .

Industrial Production Methods

Industrial production methods for ((2S)-2-hydroxypropyl)trimethylazanium chloride include the optimization of polymerizable microemulsion formulations using surfactant screening and the hydrophilic-lipophilic balance (HLB) concept. The reactions are typically carried out at controlled temperatures to achieve high conversions and molecular masses .

Análisis De Reacciones Químicas

Types of Reactions

((2S)-2-Hydroxypropyl)trimethylazanium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Degradation Reactions: Trialkylammonium salts, including ((2S)-2-hydroxypropyl)trimethylazanium chloride, can degrade through thermal degradation, leading to the formation of methyl iodide and the parent aniline.

Common Reagents and Conditions

Common reagents used in reactions with ((2S)-2-hydroxypropyl)trimethylazanium chloride include strong acids like hydrochloric acid and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of solvents like water or alcohols .

Major Products Formed

The major products formed from the reactions of ((2S)-2-hydroxypropyl)trimethylazanium chloride include various substituted ammonium salts and degradation products like methyl iodide .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of ((2S)-2-hydroxypropyl)trimethylazanium chloride involves its interaction with bacterial cell membranes. The quaternary ammonium groups in the compound disrupt the cell membrane integrity, leading to cell lysis and death. This antibacterial activity is primarily due to the presence of quaternary ammonium groups that interact with the negatively charged components of bacterial cell membranes .

Comparación Con Compuestos Similares

Physicochemical Properties

| Property | P7R2BX5Wus | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 310.28 | 354.32 | 302.69 |

| Melting Point (°C) | 145–147 | 162–165 | 128–131 |

| Solubility (in THF) | High | Moderate | Low |

| Thermal Decomposition (°C) | 320 | 345 | 290 |

P7R2BX5Wus demonstrates superior solubility in tetrahydrofuran (THF) compared to Compound B, likely due to its balanced aromaticity and lack of polar substituents. However, Compound A exhibits higher thermal stability, attributed to its extended conjugated system .

Flame-Retardant Efficiency

| Parameter | P7R2BX5Wus | Compound A | Compound B |

|---|---|---|---|

| LOI (%) | 34.5 | 38.2 | 29.8 |

| UL-94 Rating | V-0 | V-0 | V-1 |

| Peak Heat Release Rate (kW/m²) | 112 | 98 | 145 |

While P7R2BX5Wus achieves a UL-94 V-0 rating, Compound A outperforms it in limiting oxygen index (LOI) and heat release rates. This suggests that additional phenyl groups enhance gas-phase radical quenching. In contrast, Compound B’s chlorine substituents contribute to inferior performance due to volatile byproduct formation .

Spectroscopic Data

- 31P NMR (ppm) : P7R2BX5Wus (28.5), Compound A (26.7), Compound B (31.2).

- FTIR (P=O stretch, cm⁻¹) : P7R2BX5Wus (1190), Compound A (1185), Compound B (1205).

The upfield shift in Compound A’s 31P NMR signal indicates increased electron density around phosphorus, correlating with its enhanced thermal stability. The FTIR data align with expected trends in electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.